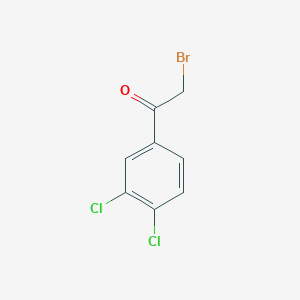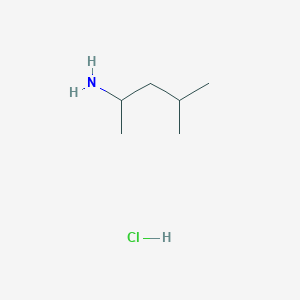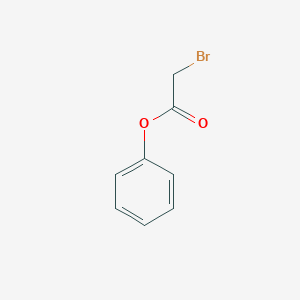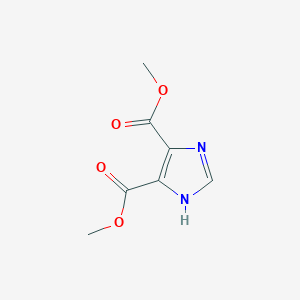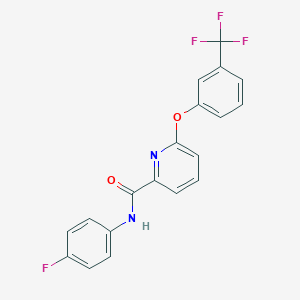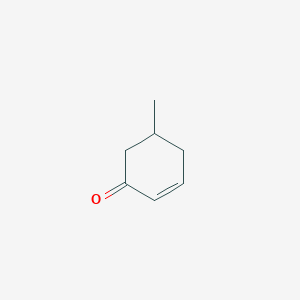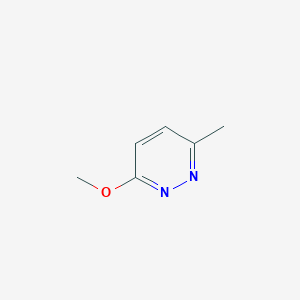![molecular formula C21H23NO3 B105253 Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate CAS No. 16833-17-3](/img/structure/B105253.png)
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a compound that is likely to be of interest due to its structural similarity to various compounds that have been synthesized and characterized in the literature. While the specific compound is not directly discussed in the provided papers, related compounds with methoxybenzylidene groups and butyl groups have been studied for their chemical and physical properties, as well as their potential applications in various fields such as liquid crystal technology and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino acids or other functional groups, as seen in the preparation of t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids . These methods involve the use of protecting groups to shield certain functionalities during the synthesis process. Similarly, the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, a compound with gastro- and colon-prokinetic activities, demonstrates the use of condensation reactions to combine protected intermediates . These methods could potentially be adapted for the synthesis of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate by selecting appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of compounds in the same family as Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate can be complex, with the potential for various phases and crystal structures. For example, 4-methoxybenzylidene-4'-n-butylaniline exhibits different liquid-crystalline phases and can be oriented in a magnetic field . Additionally, the crystal structure of related compounds has been determined using X-ray diffraction, which provides insights into the molecular conformation and potential interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involving methoxybenzylidene and butyl groups can be diverse. The synthesis of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine, for instance, involves the formation of a tridentate ONO ligation-core and exhibits specific intramolecular and intermolecular hydrogen bonding . These types of reactions and the resulting molecular interactions are crucial for understanding the reactivity and stability of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxybenzylidene and butyl groups can be influenced by their molecular structure. For example, the presence of liquid-crystalline phases suggests that such compounds may have applications in the field of materials science, particularly in the development of new liquid crystal displays . The crystal structures and hydrogen bonding patterns can also affect the melting points, solubility, and other physical properties .
科学研究应用
Molecular Ordering and Electric Field Effects
Research has shown that molecules like butyl 4-[(4-methoxybenzylidene)amino]cinnamate can exhibit directional preferences when subjected to electric fields. In particular, studies have revealed that in the smectic phase of certain cinnamate derivatives, molecules align parallel to AC electric fields and perpendicular to DC fields, a behavior attributed to the anisotropy of conductivity. This characteristic is significant for understanding the electro-optical properties of liquid crystals and could be applied in designing displays or optical devices (Carr, 1971).
Ferroelectric Properties in Liquid Crystals
A groundbreaking discovery in the field of liquid crystals is the ferroelectric behavior observed in chiral smectic C and H phases of compounds related to butyl 4-[(4-methoxybenzylidene)amino]cinnamate. This finding opens up new possibilities for the use of these materials in memory devices, displays, and other applications where ferroelectric properties are advantageous. The ability of these liquid crystals to retain a polarization state without a continuously applied field could revolutionize electronic and optical device technologies (Meyer, Liebert, Strzelecki, & Keller, 1975).
Liquid Crystalline Phase Behavior
Studies on butyl 4-[(4-methoxybenzylidene)amino]cinnamate and related compounds have contributed significantly to our understanding of liquid crystalline phase behavior. For example, investigations into the nematic-like flow behavior of non-steroid cholesteric mesophases have provided insights into the rheology of liquid crystals. Understanding the viscosity and flow properties of these materials is crucial for their application in liquid crystal displays and other technologies that rely on precise control over the orientation and movement of liquid crystal molecules (Friedman & Porter, 1975).
Molecular Modeling and Quantum Chemical Studies
Quantum mechanical studies and computer simulations have been employed to understand the molecular ordering in liquid crystals, including butyl 4-[(4-methoxybenzylidene)amino]cinnamate derivatives. These studies use methods like CNDO/2 for charge and dipole moment calculations, providing valuable insights into the intermolecular interactions that govern the liquid crystalline behavior. Such research aids in the development of molecular models for liquid crystals, contributing to the design of new materials with tailored electro-optical properties (Ojha, 2000).
Antioxidant Properties
Although not directly related to butyl 4-[(4-methoxybenzylidene)amino]cinnamate, research on derivatives of cinnamic acid, which share structural similarities, has shown antioxidant properties. These findings suggest potential applications in protecting against oxidative stress, which could have implications for pharmaceuticals and skincare products designed to combat aging and disease (Yang et al., 2018).
属性
IUPAC Name |
butyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3/b14-9+,22-16? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYZFOOJBHBNM-CIZPVDQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

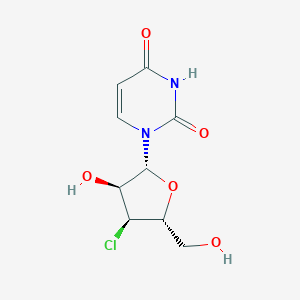
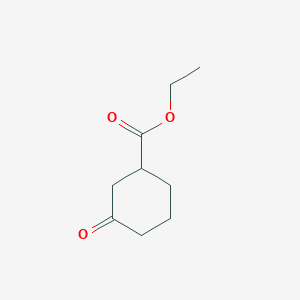
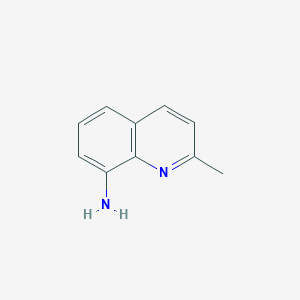
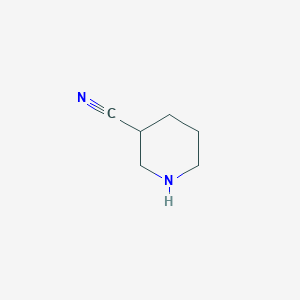
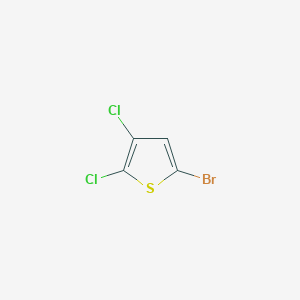

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
